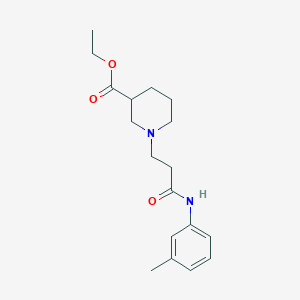
1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide, also known as AOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOPP is a piperidine-based compound that has been synthesized using various methods. It has shown promising results in scientific research, particularly in the fields of neuroscience, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the uptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It has also been shown to inhibit the activity of proteasomes, leading to the accumulation of damaged proteins in cells.
Biochemical and Physiological Effects:
1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide inhibits the activity of proteasomes, leading to the accumulation of damaged proteins in cells. It has also been shown to inhibit the uptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. In vivo studies have shown that 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide has analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide in lab experiments is that it has shown promising results in various fields, including neuroscience, pharmacology, and biochemistry. Another advantage is that it is relatively easy to synthesize. However, one limitation is that the mechanism of action is not fully understood. Another limitation is that more research is needed to determine the potential side effects of 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide.
Orientations Futures
There are several future directions for research on 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide. One direction is to further investigate the mechanism of action of 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide. Another direction is to determine the potential side effects of 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide. Additionally, more research is needed to determine the potential applications of 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide in the treatment of various diseases, including depression, pain, and neurodegenerative diseases. Finally, more research is needed to optimize the synthesis method for 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide, making it more efficient and cost-effective.
Méthodes De Synthèse
1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide can be synthesized using various methods. One of the most common methods involves the reaction of piperidine with aniline and ethyl acetoacetate in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to yield 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide. Another method involves the reaction of piperidine with 3-bromo-1-phenylpropan-1-one, followed by the addition of ethyl acetoacetate and sodium ethoxide. The resulting compound is then treated with hydrochloric acid to yield 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide has shown promising results in scientific research, particularly in the fields of neuroscience, pharmacology, and biochemistry. In neuroscience, 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide has been shown to inhibit the uptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This has potential applications in the treatment of depression and other mood disorders. In pharmacology, 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In biochemistry, 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of damaged proteins. This has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide |
|---|---|
Formule moléculaire |
C15H21N3O2 |
Poids moléculaire |
275.35 g/mol |
Nom IUPAC |
1-(3-anilino-3-oxopropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C15H21N3O2/c16-15(20)12-6-9-18(10-7-12)11-8-14(19)17-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,16,20)(H,17,19) |
Clé InChI |
LHUOZONHYJIECL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)CCC(=O)NC2=CC=CC=C2 |
SMILES canonique |
C1CN(CCC1C(=O)N)CCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2,3-dihydro-1H-inden-5-yl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248151.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248154.png)
![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248155.png)

![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248157.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248158.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248160.png)
![3-[butyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248162.png)
